molecular formula C11H7ClF2N2O B1407839 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine CAS No. 1426215-30-6

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Cat. No.: B1407839
CAS No.: 1426215-30-6
M. Wt: 256.63 g/mol
InChI Key: PVKIBEUAMIMTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

It is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis and inflammatory responses.

Mode of Action

The compound is synthesized via a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds .

Biochemical Pathways

The compound is used in the preparation of potent deoxycytidine kinase inhibitors . Deoxycytidine kinase is an enzyme involved in the salvage pathway of nucleotide synthesis, playing a crucial role in DNA synthesis and repair.

Result of Action

As it is used in the synthesis of compounds that inhibit deoxycytidine kinase , it may contribute to the inhibition of DNA synthesis and repair, potentially leading to cell death.

Action Environment

The suzuki-miyaura coupling reaction used to synthesize the compound is known for its mild and functional group tolerant reaction conditions , suggesting that the synthesis of the compound may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors and other bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting material for the synthesis of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors . Additionally, it can react with p-methoxy aniline in the presence of DIPEA to form 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine . These interactions highlight the compound’s versatility in biochemical synthesis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their potential as protein kinase Cθ inhibitors, which play a crucial role in cell signaling pathways . The compound’s impact on gene expression and cellular metabolism further underscores its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can participate in binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, it can be synthesized through a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be used as a scaffold in the preparation of potent deoxycytidine kinase inhibitors

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of kinase inhibitors and other bioactive molecules highlights its significance in metabolic processes . Additionally, its effects on metabolic flux and metabolite levels provide further insights into its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization provides valuable insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine typically involves a Suzuki coupling reaction. This reaction is performed in the presence of 4-fluorophenylboronic acid, triphenylphosphine, and a palladium (II) acetate catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for the synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar Suzuki coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands are essential for these reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities and potential pharmaceutical applications .

Scientific Research Applications

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer specific electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules with potential biological activities .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKIBEUAMIMTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A batch with 2,4-dichloro-5-fluoropyrimidine (200 mg; 1.20 mmol; Aldrich Chemical Company Inc.), (4-fluoro-2-methoxyphenyl)boronic acid (224 mg; 1.31 mmol; Aldrich Chemical Company Inc.) and tetrakis(triphenylphosphin)palladium(0) (138 mg; 0.12 mmol) in 1,2-dimethoxyethane (3.6 mL) and 2 M solution of potassium carbonate (1.8 mL) was degassed using argon. The batch was stirred under argon for 16 hours at 90° C. After cooling the batch was diluted with ethyl acetate and washed with brine. The organic phase was filtered using a Whatman filter and concentrated. The residue was purified by column chromatography (hexane/ethyl acetate 1:1) to give the desired product (106 mg; 0.41 mmol).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphin)palladium(0)
Quantity
138 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.